molecular formula C19H16N2O B14688271 Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester CAS No. 33491-26-8

Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester

Cat. No.: B14688271
CAS No.: 33491-26-8
M. Wt: 288.3 g/mol
InChI Key: POUBLLASFVPRSF-VZCXRCSSSA-N
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Description

Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzenecarbohydrazonic acid moiety linked to a phenyl group through an ester bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenecarbohydrazonic acid, N-phenyl-, phenyl ester typically involves the esterification of benzenecarbohydrazonic acid with phenol. This reaction can be catalyzed by acidic or basic conditions, depending on the desired reaction pathway. Common reagents used in this synthesis include acid chlorides, anhydrides, and carboxylic acids .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include carboxylic acids, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzenecarbohydrazonic acid, N-phenyl-, phenyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active benzenecarbohydrazonic acid, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Benzenecarbohydrazonic acid, N-phenyl-, methyl ester
  • Benzenecarbohydrazonic acid, N-phenyl-, ethyl ester
  • Benzenecarbohydrazonic acid, N-phenyl-, butyl ester

Uniqueness

Benzenecarbohydrazonic acid, N-phenyl-, phenyl ester is unique due to its specific ester linkage to a phenyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

33491-26-8

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

phenyl (Z)-N-phenylbenzenecarbohydrazonate

InChI

InChI=1S/C19H16N2O/c1-4-10-16(11-5-1)19(22-18-14-8-3-9-15-18)21-20-17-12-6-2-7-13-17/h1-15,20H/b21-19-

InChI Key

POUBLLASFVPRSF-VZCXRCSSSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/NC2=CC=CC=C2)/OC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C(=NNC2=CC=CC=C2)OC3=CC=CC=C3

Origin of Product

United States

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